molecular formula C5H6BrN3 B6306910 2-Amino-3-bromo-6-methylpyrazine CAS No. 2166787-89-7

2-Amino-3-bromo-6-methylpyrazine

Cat. No. B6306910
CAS RN: 2166787-89-7
M. Wt: 188.03 g/mol
InChI Key: LZRXIQKMXUKRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-bromo-6-methylpyrazine (CAS# 2166787-89-7) is a useful research chemical . It has a molecular weight of 188.03 and a molecular formula of C5H6BrN3 . The IUPAC name for this compound is 3-bromo-6-methylpyrazin-2-amine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The compound has a bromine atom at the 3rd position, a methyl group at the 6th position, and an amino group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 188.03 and a molecular formula of C5H6BrN3 . The compound has a covalently-bonded unit count of 1, a heavy atom count of 9, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .

Scientific Research Applications

Synthesis and Chemical Intermediates

2-Amino-3-bromo-6-methylpyrazine and its derivatives play a crucial role as intermediates in pharmaceutical and chemical synthesis. For instance, Xu Liang (2010) explored the preparation of 2-Amino-6-bromopyridine, a closely related compound, through a series of processes including diazotization, bromation, and Hofmann degradation, achieving a total yield of 34.6% (Xu Liang, 2010). This highlights the compound's utility in creating valuable chemical building blocks.

Nucleic Acid Analogs and Tautomeric Equilibrium

In the realm of biochemistry, 6-Amino-5-benzyl-3-methylpyrazin-2-one, a compound structurally similar to this compound, was synthesized to explore its potential in forming nonstandard base pairs in nucleic acids. J. Voegel et al. (1993) estimated the equilibrium constant for the keto and hydroxyl tautomeric forms of this compound, finding it favorable for the keto form, which is significant for DNA and RNA polymerase activities (J. Voegel, Ulrike von Krosigk, S. Benner, 1993).

Corrosion Inhibition

This compound derivatives have been investigated for their role in corrosion inhibition. I. Obot and Z. Gasem (2014) studied the adsorption properties of similar pyrazine compounds on steel, using quantum chemical calculations and molecular dynamics simulation. They found that these compounds, including 2-amino-5-bromopyrazine, effectively inhibit corrosion, a property potentially extendable to this compound derivatives (I. Obot, Z. Gasem, 2014).

Electrocatalytic Carboxylation

In the field of green chemistry, the electrocatalytic carboxylation of compounds like 2-amino-5-bromopyridine, which shares a pyrazine structure, has been studied. Q. Feng et al. (2010) investigated an electrochemical procedure for this process, highlighting the potential for similar applications with this compound in creating value-added chemicals in an environmentally friendly manner (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).

Safety and Hazards

While specific safety and hazard information for 2-Amino-3-bromo-6-methylpyrazine was not found, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and eye protection, and ensuring good ventilation in the work area .

properties

IUPAC Name

3-bromo-6-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRXIQKMXUKRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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